1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea
描述
This compound features a pyrimidine core substituted at position 6 with a 1H-pyrazol-1-yl group and an aminophenyl moiety at position 2. The urea linker connects this pyrimidine-aminophenyl segment to a 3-chloro-2-methylphenyl group. The pyrazole group may enhance hydrogen bonding with residues in the active site, while the chloro-methylphenyl substituent could improve lipophilicity and target selectivity .
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN7O/c1-14-17(22)4-2-5-18(14)28-21(30)27-16-8-6-15(7-9-16)26-19-12-20(24-13-23-19)29-11-3-10-25-29/h2-13H,1H3,(H,23,24,26)(H2,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLPMOVSUMDISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Synthesis of the pyrimidine ring: This involves the condensation of suitable amidines with β-dicarbonyl compounds.
Coupling of the pyrazole and pyrimidine rings: This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired linkage.
Introduction of the urea linkage: This final step involves the reaction of the intermediate compound with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfonating agents for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
Oncology
Numerous studies have investigated the efficacy of this compound in cancer treatment. For instance:
- Acute Myeloid Leukemia (AML) : In vitro studies demonstrated significant cytotoxicity against FLT3-driven AML cell lines, with further in vivo studies showing complete tumor regression in xenograft models without notable toxicity .
Anti-Angiogenesis
Research has highlighted the compound's ability to inhibit endothelial cell proliferation and migration, essential processes in angiogenesis:
- Endothelial Cell Assays : Compounds derived from similar structural frameworks exhibited IC50 values ranging from 1 to 18 µM in inhibiting endothelial proliferation, demonstrating the potential for developing effective anti-angiogenic therapies .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Yang et al. (2013) | Developed derivatives with enhanced potency against FLT3 and VEGFR2 | Targeting AML |
| Weitensteiner et al. (2013) | Identified trisubstituted pyrazolo[4,3-d]pyrimidines with anti-angiogenic effects | Vascular targeting therapies |
| Recent Advances (2022) | Synthesized pyrazole-linked thiourea derivatives with CDK2 inhibition potential | Broader anticancer strategies |
Structural Modifications and SAR Analysis
Structure-activity relationship (SAR) studies have been instrumental in optimizing the efficacy of this compound:
作用机制
The mechanism of action of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties:
*Calculated based on provided structural formulas.
Key Comparative Insights
Pyrimidine vs. Imidazopyridine Cores
- However, imidazopyridine may reduce solubility compared to pyrimidine.
Substituent Effects
- Pyrazole (Target) vs.
- Chloro-Methylphenyl (Target) vs. Trifluoromethylphenyl (): The trifluoromethyl group in ’s compound offers stronger electronegativity and metabolic resistance but may introduce steric hindrance. The chloro-methylphenyl group in the target balances hydrophobicity and steric bulk for selective targeting .
Urea Linker Modifications
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability: The imidazopyridine () and trifluoromethyl () groups may confer resistance to cytochrome P450 metabolism, whereas the pyrazole in the target could be susceptible to oxidative degradation .
- Solubility: Higher molecular weight compounds (e.g., ’s 539.68 Da derivative) face solubility challenges, whereas the target’s moderate size (~400–450 Da estimated) may offer better bioavailability.
生物活性
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.85 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and an urea functional group, which are critical for its biological interactions.
Research indicates that this compound may exhibit multiple mechanisms of action, primarily through inhibition of specific enzymes and receptors involved in cancer cell proliferation and angiogenesis. The presence of the pyrazole and pyrimidine rings is significant for binding interactions with target proteins.
Anticancer Activity
A study highlighted that derivatives containing pyrazole and pyrimidine structures show promising anticancer properties. Specifically, compounds similar to 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged from 73 to 84 µM, indicating effective inhibition of cancer cell growth .
Inhibition of Angiogenesis
The compound has also been studied for its anti-angiogenic properties. Pyrazole derivatives have been shown to inhibit vascular endothelial growth factor (VEGF), which plays a crucial role in tumor-induced angiogenesis. This inhibition can prevent tumor growth by limiting nutrient supply .
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea is influenced by its structural components:
- Pyrazole Ring : Essential for anticancer activity.
- Pyrimidine Moiety : Enhances binding affinity to target receptors.
- Chloro and Methyl Substituents : Modulate lipophilicity and bioavailability.
Study 1: Anticancer Efficacy
In vitro studies conducted on the HeLa cell line revealed that the compound reduced cell viability significantly at concentrations as low as 10 µM, with a growth inhibition percentage reaching up to 54.25%. This suggests a robust anticancer effect without notable toxicity to normal fibroblast cells .
Study 2: Anti-Angiogenic Effects
Another study focused on the anti-angiogenic potential demonstrated that compounds similar to this urea derivative could significantly reduce tube formation in endothelial cells, indicating their potential utility in cancer therapy by targeting angiogenesis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.85 g/mol |
| IC50 (HeLa Cells) | 73 - 84 µM |
| Growth Inhibition (%) | Up to 54.25% |
| Biological Activity | Effect |
|---|---|
| Anticancer | Significant cytotoxicity |
| Anti-Angiogenic | Inhibition of VEGF |
常见问题
Q. What are the recommended synthetic routes for this compound, and what methodological considerations are critical for reproducibility?
The synthesis of urea derivatives with pyrazole and pyrimidine moieties typically involves multi-step reactions. A general approach includes:
- Step 1 : Coupling of pyrimidine and pyrazole precursors via nucleophilic aromatic substitution. For example, refluxing intermediates with chloranil in xylene (25–30 hours) to facilitate cyclization .
- Step 2 : Introduction of the urea linkage via reaction of an isocyanate intermediate with an aniline derivative under anhydrous conditions.
- Critical Considerations : Use of inert atmospheres (N₂/Ar) to prevent hydrolysis, purification via recrystallization (e.g., methanol), and validation by HPLC (>95% purity) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR : ¹H/¹³C NMR to confirm connectivity of the pyrimidine, pyrazole, and urea groups. Aromatic protons typically appear at δ 7.0–8.5 ppm, while urea NH signals are observed at δ 9.0–10.5 ppm .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole-pyrimidine linkage). For example, Acta Crystallographica Section E protocols can be adapted for similar urea derivatives .
Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based kinase or protease assays to identify molecular targets .
Q. How can researchers mitigate solubility challenges during in vitro testing?
- Use co-solvents like DMSO (≤0.1% final concentration) or formulate with cyclodextrins to enhance aqueous solubility .
- Confirm compound stability via LC-MS post-dissolution to rule out degradation .
Q. What computational tools are recommended for preliminary molecular docking studies?
- Software : AutoDock Vina or Schrödinger Suite for predicting binding modes to targets like kinases or GPCRs.
- Parameters : Optimize protonation states at physiological pH (e.g., using PROPKA) and validate with molecular dynamics simulations .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?
- Methodological Audit : Compare assay conditions (e.g., serum content, incubation time). For instance, serum proteins may reduce free compound concentration, inflating IC₅₀ .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that influence potency .
- Orthogonal Assays : Validate results with alternative methods (e.g., apoptosis vs. proliferation assays) .
Q. What strategies optimize the compound’s selectivity for target vs. off-target receptors?
- Structural Analog Synthesis : Modify the pyrimidine’s substituents (e.g., chloro vs. methoxy groups) and test against panels of related enzymes .
- Covalent Docking : Identify residues critical for binding and introduce steric hindrance (e.g., methyl groups) to reduce off-target interactions .
Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed?
- Prodrug Design : Mask polar groups (e.g., urea NH) with labile esters or carbamates to improve bioavailability .
- Formulation : Nanoemulsions or liposomal encapsulation to prolong half-life. Pfizer’s aqueous formulations for similar ureas provide a template .
Q. What experimental designs elucidate the mechanism of action when target deconvolution is unclear?
Q. How can researchers reconcile discrepancies between computational binding predictions and experimental data?
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